molecular formula C14H13N3O4 B2576160 6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1788680-11-4

6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2576160
CAS No.: 1788680-11-4
M. Wt: 287.275
InChI Key: UPQFOGUHPRAWIU-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyranone ring substituted with a pyrazine-carbonyl-azetidinyl group, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the azetidin-3-yl intermediate, which is then coupled with the pyrazine-2-carbonyl group under controlled conditions. The final step involves the formation of the pyranone ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activity or protein interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific biological pathways.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The pyrazine-carbonyl-azetidinyl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
  • (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone

Uniqueness

Compared to similar compounds, 6-methyl-4-((1-(pyrazine-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one stands out due to its pyranone ring structure, which imparts unique chemical properties and reactivity. This structural difference can influence its binding affinity, selectivity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

6-methyl-4-[1-(pyrazine-2-carbonyl)azetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-9-4-10(5-13(18)20-9)21-11-7-17(8-11)14(19)12-6-15-2-3-16-12/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQFOGUHPRAWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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